3-(3-EThoxyphenyl)-1H-pyrazole
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Overview
Description
3-(3-Ethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptor tyrosine kinases egfr and pdgfr-β . These receptors play a crucial role in cell signaling pathways that control cellular proliferation, differentiation, and survival.
Mode of Action
These inhibitors typically bind to the ATP-binding site of the receptor, preventing the phosphorylation and activation of the downstream signaling pathways .
Biochemical Pathways
These pathways play critical roles in cell growth, survival, and metabolism .
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed rapid metabolism and wide tissue distribution in rats . The bioavailability of 3-(3-EThoxyphenyl)-1H-pyrazole could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
If it acts as a receptor tyrosine kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis, thereby exerting anti-cancer effects .
Action Environment
For instance, the fluorescence spectrum of a similar compound, 4′-methoxy-3-hydroxyflavone, was found to be strongly influenced by the interaction with the local environment .
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1H-pyrazole typically involves the reaction of 3-ethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(3-Ethoxyphenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethoxyphenyl)-1H-pyrazole
- 4-{[1-(2-Hydroxy-3-ethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 3-Ethoxyphenyl isocyanate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZRRBSBDZWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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